molecular formula C43H56O16 B10770427 (6R,7R)-1-((4S,5R)-4-Acetoxy-5-methyl-3-methylene-6-phenyl-hexyl)-4,7-dihydroxy-6-(11-phenoxy-undecyloxycarbonyloxy)-2,8-dioxa-bicyclo[3.2.1]octane-3,4,5-tricarboxylic acid

(6R,7R)-1-((4S,5R)-4-Acetoxy-5-methyl-3-methylene-6-phenyl-hexyl)-4,7-dihydroxy-6-(11-phenoxy-undecyloxycarbonyloxy)-2,8-dioxa-bicyclo[3.2.1]octane-3,4,5-tricarboxylic acid

Cat. No.: B10770427
M. Wt: 828.9 g/mol
InChI Key: JJAXJXFYWFJTKF-BWBORTOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compound 5d, identified by the PubMed ID 7966163, is a synthetic organic compound.

Chemical Reactions Analysis

Compound 5d undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Compound 5d has been extensively studied for its scientific research applications. It is used in chemistry, biology, medicine, and industry. In chemistry, it is used as a ligand in various reactions. In biology, it has been studied for its potential as an enzyme inhibitor. In medicine, it is being explored for its potential therapeutic applications. In industry, it is used in the development of new materials and processes .

Mechanism of Action

The mechanism of action of compound 5d involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby affecting various biological processes. The molecular targets and pathways involved in its mechanism of action are still being studied, and more research is needed to fully understand its effects .

Comparison with Similar Compounds

Compound 5d can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other synthetic organic ligands that have similar structures and biological activities.

Properties

Molecular Formula

C43H56O16

Molecular Weight

828.9 g/mol

IUPAC Name

(6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-4,7-dihydroxy-6-(11-phenoxyundecoxycarbonyloxy)-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid

InChI

InChI=1S/C43H56O16/c1-28(33(56-30(3)44)29(2)27-31-19-13-11-14-20-31)23-24-41-34(45)35(43(59-41,39(50)51)42(53,38(48)49)36(58-41)37(46)47)57-40(52)55-26-18-10-8-6-4-5-7-9-17-25-54-32-21-15-12-16-22-32/h11-16,19-22,29,33-36,45,53H,1,4-10,17-18,23-27H2,2-3H3,(H,46,47)(H,48,49)(H,50,51)/t29-,33-,34-,35-,36?,41?,42?,43?/m1/s1

InChI Key

JJAXJXFYWFJTKF-BWBORTOCSA-N

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)[C@@H](C(=C)CCC23[C@@H]([C@H](C(O2)(C(C(O3)C(=O)O)(C(=O)O)O)C(=O)O)OC(=O)OCCCCCCCCCCCOC4=CC=CC=C4)O)OC(=O)C

Canonical SMILES

CC(CC1=CC=CC=C1)C(C(=C)CCC23C(C(C(O2)(C(C(O3)C(=O)O)(C(=O)O)O)C(=O)O)OC(=O)OCCCCCCCCCCCOC4=CC=CC=C4)O)OC(=O)C

Origin of Product

United States

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